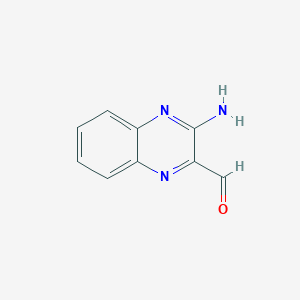

3-Aminoquinoxaline-2-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

67570-54-1 |

|---|---|

Molecular Formula |

C9H7N3O |

Molecular Weight |

173.17 g/mol |

IUPAC Name |

3-aminoquinoxaline-2-carbaldehyde |

InChI |

InChI=1S/C9H7N3O/c10-9-8(5-13)11-6-3-1-2-4-7(6)12-9/h1-5H,(H2,10,12) |

InChI Key |

AXEMIQWNNYJUSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)N)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Aminoquinoxaline 2 Carbaldehyde and Its Precursors

Direct Synthetic Routes to 3-Aminoquinoxaline-2-carbaldehyde

Direct routes aim to construct the this compound framework from acyclic or simpler cyclic precursors in a limited number of steps.

The most traditional and widely used method for synthesizing the quinoxaline (B1680401) ring system is the condensation of an aromatic ortho-diamine, such as o-phenylenediamine (B120857), with a 1,2-dicarbonyl compound. researchgate.net This approach is foundational and can be adapted for the synthesis of specifically substituted quinoxalines. organic-chemistry.orgchim.it

To obtain this compound directly, the dicarbonyl equivalent must contain precursors to the amino and aldehyde functionalities at the appropriate positions. The reaction would involve the condensation of o-phenylenediamine with a reagent like 2-amino-3-oxopropanal or its synthetic equivalent. The general principle is illustrated below:

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions |

| o-Phenylenediamine | 2-Amino-3-oxopropanal (or equivalent) | This compound | Typically acid or base-catalyzed, various solvents |

The primary challenge in this direct approach is the stability and availability of the required α-keto-β-amino aldehyde, which can be prone to self-condensation or decomposition.

Given the challenges of a single-step condensation, multistep sequences starting from common laboratory chemicals are often more practical. trine.edu A plausible route could begin with a readily available substituted benzene (B151609) derivative, proceeding through nitration, reduction to form the essential ortho-diamine, followed by ring formation and functional group manipulation. This approach offers greater control over the introduction of substituents.

Indirect Synthesis via Functional Group Interconversion on Quinoxaline Scaffolds

Indirect methods involve the synthesis of a stable quinoxaline intermediate, which is subsequently modified to install the desired amino and aldehyde groups.

This strategy leverages the reactivity of substituted quinoxalines, particularly those bearing good leaving groups like halogens. For instance, 2,3-dichloroquinoxaline (B139996) can serve as a versatile starting material. A selective nucleophilic aromatic substitution can be performed where one chlorine atom is displaced by an amine or ammonia (B1221849) to yield a 3-amino-2-chloroquinoxaline intermediate. The remaining chlorine can then be converted into a carbaldehyde group through various organometallic reactions or other transformations.

A new series of 3-benzyl-2-substituted quinoxalines has been synthesized using microwave-assisted nucleophilic substitution on 2-chloroquinoxaline (B48734) analogs with various amines. ebi.ac.uk This demonstrates the feasibility of introducing amino functionalities onto a halo-quinoxaline scaffold.

Table of Reaction Steps:

| Starting Material | Reagent | Intermediate | Subsequent Reaction | Final Product |

| 2,3-Dichloroquinoxaline | Ammonia / Amine | 3-Amino-2-chloroquinoxaline | Hydrolysis/Oxidation or Formylation | This compound |

| 3-Amino-2-cyanoquinoxaline | DIBAL-H (Diisobutylaluminium hydride) | - | Reduction of nitrile | This compound |

An alternative indirect route begins with a quinoxaline that already possesses a carbon functionality at the 2-position, such as a carbaldehyde or a nitrile group. nih.gov For example, one could start with 3-chloroquinoxaline-2-carbaldehyde. The synthesis of fused pyrazolo[3,4-b]quinoxalines has been achieved from 2-quinoxaline-2-carboxaldehyde hydrazones, indicating the utility of the carbaldehyde as a reactive handle. rsc.org

In this approach, the chloro group at the 3-position can be substituted by an amino group via nucleophilic substitution.

Another path involves starting with 3-aminoquinoxaline-2-carbonitrile. The cyano group can be reduced to an aldehyde using a reducing agent like Diisobutylaluminium hydride (DIBAL-H). This method is widely used for the conversion of nitriles to aldehydes.

The synthetic methodologies for structurally similar heterocyclic systems can often be adapted for the synthesis of this compound. A notable analogue is 2-aminoquinoline-3-carbaldehyde. A novel route for this compound has been developed, which can serve as a blueprint. researchgate.net

For instance, the Vilsmeier-Haack reaction is a common method for formylating activated aromatic rings. The synthesis of 2-chloroquinoline-3-carbaldehydes has been achieved through the Vilsmeier cyclisation of acetanilides. researchgate.net A similar strategy could potentially be applied to an appropriately substituted N-acyl-o-phenylenediamine derivative to construct the quinoxaline ring with the required functionalities.

Furthermore, the Friedländer condensation, used to synthesize quinolines and naphthyridines by reacting an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, provides another template. researchgate.netresearchgate.net An analogous condensation involving a suitably activated o-phenylenediamine derivative could yield the target quinoxaline.

Green Chemistry and Sustainable Synthetic Protocols

The integration of green chemistry into the synthesis of quinoxaline derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijirt.org Traditional methods often rely on toxic solvents, harsh reaction conditions, and generate significant waste, prompting the development of more sustainable alternatives. ijirt.orgbenthamdirect.com

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. udayton.edu For the synthesis of quinoxaline derivatives, microwave irradiation dramatically reduces reaction times, often from hours to mere minutes, while frequently providing higher product yields. udayton.edue-journals.in This technique is noted for being mild, inexpensive, and highly effective. researchgate.net

A key benefit of microwave-assisted synthesis is its compatibility with solvent-free conditions or environmentally benign solvents like water or ethanol. udayton.edue-journals.inresearchgate.net For instance, a green protocol for synthesizing quinoxaline derivatives involves the condensation of o-phenylenediamine with isatin (B1672199) derivatives in water under microwave irradiation, completely eliminating the need for a catalyst. researchgate.net Another approach uses iodine as a catalyst in a water/ethanol mixture, achieving excellent yields in a very short time. nih.gov The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not possible with conventional methods. e-journals.in

Research has demonstrated the broad applicability of this method. One study details a solvent-free microwave-assisted synthesis where a diamine and a dicarbonyl compound are mixed with a small amount of DMSO and irradiated for just 3.5 minutes, resulting in excellent yields of 80-90%. e-journals.in Another novel method utilizes microwave assistance for nucleophilic aromatic substitution (NAS) on dichloroquinoxaline, achieving the desired product in just 5 minutes at 160 °C without a catalyst, a significant improvement over traditional methods that require extended reaction times and complex catalysts. udayton.edu

| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Minutes (e.g., 3.5 - 5 min) | Hours (e.g., 30+ min) | udayton.edue-journals.in |

| Solvents | Water, Ethanol, or Solvent-free | Often hazardous organic solvents (e.g., Dichloromethane, Acetonitrile) | udayton.edue-journals.inresearchgate.net |

| Catalyst | Often catalyst-free or uses simple catalysts (e.g., I2) | Often requires complex or expensive catalysts | udayton.eduresearchgate.netnih.gov |

| Yields | Good to Excellent (e.g., 80-90%) | Variable, often lower | e-journals.in |

| Energy Consumption | Lower | Higher | ijirt.org |

The development of catalyst-free and environmentally benign synthetic routes is a cornerstone of sustainable chemistry. niscpr.res.in These methods not only simplify the reaction and purification processes but also reduce the cost and environmental toxicity associated with many metal-based or harsh acidic/basic catalysts. tandfonline.com

A significant advancement is the use of water as a reaction medium. tandfonline.com Water is a safe, non-toxic, and inexpensive solvent, and performing reactions within it can lead to unique reactivity and selectivity. tandfonline.com For example, the synthesis of quinoxaline derivatives has been successfully achieved in water at room temperature using a surfactant-type Brønsted acid catalyst, which is both efficient and non-toxic. tandfonline.com Other green approaches utilize ultrasound irradiation in an ethanol/water system, which facilitates oxidative cyclization under mild conditions with short reaction times. niscpr.res.in

Truly catalyst-free methods represent an ideal in green synthesis. The condensation of 1,2-diamines and 1,2-dicarbonyl compounds has been achieved under microwave irradiation without any catalyst, highlighting a clean and efficient pathway to quinoxalines. nih.gov Another approach involves using readily available and recyclable catalysts, such as phosphate-based mineral fertilizers (MAP, DAP, or TSP), which afford excellent yields at ambient temperature and can be reused multiple times without significant loss of activity. researchgate.net Similarly, heteropolyoxometalates supported on alumina (B75360) have proven to be effective and recyclable catalysts for quinoxaline synthesis at room temperature. nih.gov These solvent-free or aqueous-based systems, combined with the absence of toxic catalysts, represent a significant step towards the sustainable production of quinoxaline precursors. mdpi.com

| Method | Key Features | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Ultrasound Irradiation | Environmentally benign, simple work-up, mild conditions | Ethanol, 20% NaOH | High | niscpr.res.in |

| Mineral Fertilizer Catalysis | Heterogeneous, recyclable catalyst (MAP, DAP, or TSP), ambient temperature | Ethanol, Room Temp. | 89-99% | researchgate.net |

| Surfactant-Catalyzed Aqueous Synthesis | Uses p-dodecylbenzensulfonic acid (DBSA) in water | Water, Room Temp. | High | tandfonline.com |

| Catalyst-Free Microwave Synthesis | Solvent-free, catalyst-free, rapid | Microwave Irradiation | Not specified | nih.gov |

| Supported Heteropolyoxometalates | Recyclable heterogeneous catalyst | Toluene, Room Temp. | up to 92% | nih.gov |

Chemo- and Regioselectivity Considerations in this compound Synthesis

The synthesis of unsymmetrically substituted quinoxalines like this compound presents significant challenges in controlling both chemoselectivity and regioselectivity. When a substituted o-phenylenediamine reacts with an unsymmetrical 1,2-dicarbonyl compound, the formation of two different regioisomers is possible. Achieving the desired 2,3-substitution pattern is crucial and requires careful selection of precursors and reaction conditions.

Regioselectivity is a primary concern. For instance, in the preparation of 3-aminoquinoxalin-2(1H)-one derivatives, which are structurally related to the target molecule, the isomer ratio was found to be highly dependent on the reactivity of the ring-closure reagent. rsc.org This highlights that subtle changes in the electronic and steric nature of the reactants can dictate the final isomeric outcome. A study on the synthesis of asymmetrically substituted 2-quinoxalinol salen ligands demonstrated that diamino-2-quinoxalinols react with salicylaldehyde (B1680747) derivatives to produce imines regioselectively as a single isomer in good yield. nih.govresearchgate.net This control was essential for the subsequent synthesis of the asymmetric salen ligand. nih.gov The regioselective synthesis of quinoxalin-2-one derivatives has also been shown to be regulated by the choice of acid or base in the reaction medium. researchgate.net

Chemoselectivity involves the selective reaction of one functional group in the presence of others. In the context of synthesizing this compound, this could involve the selective reaction of a specific carbonyl group in a precursor molecule. For example, the synthesis of the carbaldehyde moiety can be achieved through methods like the Kornblum oxidation. researchgate.net A novel protocol for synthesizing quinoxalines from simple ketones and 1,2-diamines involves a sequence of iodination, Kornblum oxidation, and cyclization, which can be directed to form specific products. researchgate.net The synthesis of aryl hydrazones of 2-oxo-6,7-dichloroquinoxaline-3-carbaldehyde demonstrates a route where the carbaldehyde at the C-3 position is formed from pyruvic acid, showcasing a method to introduce the required functional group. sapub.org

Controlling these factors is paramount. The choice of starting materials, such as a pre-functionalized o-phenylenediamine or a specific dicarbonyl precursor, along with the precise control of reaction conditions (e.g., pH, catalyst, solvent), are the key strategies employed to navigate the complex landscape of chemo- and regioselectivity to afford this compound as the major product. rsc.orgmtieat.org

Elucidation of Chemical Reactivity and Transformation Pathways of 3 Aminoquinoxaline 2 Carbaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group at the C-2 position of the quinoxaline (B1680401) ring is a key site for a variety of chemical reactions, including condensations, nucleophilic additions, and redox transformations.

Condensation Reactions for Imine and Enamine Formation

The carbonyl group of 3-aminoquinoxaline-2-carbaldehyde readily undergoes condensation reactions with primary and secondary amines to form imines (Schiff bases) and enamines, respectively. These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by the elimination of water. libretexts.orgchemguide.co.uk

The reaction with a primary amine (R-NH₂) results in the formation of an imine, where the carbonyl oxygen is replaced by a C=N double bond. chadsprep.com Conversely, reaction with a secondary amine (R₂NH) leads to the formation of an enamine, characterized by a C=C double bond adjacent to the nitrogen atom, as the intermediate iminium ion cannot be neutralized by deprotonation at the nitrogen. chemguide.co.uklibretexts.org

Table 1: Imine and Enamine Formation from this compound

| Reactant Type | General Structure | Product Type | General Structure |

|---|---|---|---|

| Primary Amine | R-NH₂ | Imine | |

| Secondary Amine | R₂NH | Enamine |

This table illustrates the general products formed from the condensation of this compound with primary and secondary amines.

These reactions are fundamental in extending the molecular framework of the quinoxaline system, providing pathways to novel derivatives with potential applications in medicinal chemistry and materials science. The formation of hydrazones, a related class of compounds, occurs when the aldehyde reacts with hydrazine (B178648) or its derivatives. chadsprep.com

Nucleophilic Addition Reactions

The electrophilic carbon atom of the aldehyde's carbonyl group is susceptible to attack by a wide range of nucleophiles. google.com This nucleophilic addition is a fundamental reaction of aldehydes and ketones, leading to the formation of a tetrahedral alkoxide intermediate. chemguide.co.ukchemistrysteps.com Subsequent protonation of this intermediate yields an alcohol. chemguide.co.uk

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily add to the carbonyl group. For instance, the reaction of the related quinoxaline-2-carbaldehyde (B121957) with methyl magnesium iodide results in the formation of a secondary alcohol, 1-(quinoxalin-2-yl)ethanol. msu.edu A similar reaction with this compound would be expected to yield (3-aminoquinoxalin-2-yl)(alkyl)methanol.

Table 2: Nucleophilic Addition to this compound

| Nucleophile | Reagent Example | Intermediate | Final Product (after protonation) |

|---|---|---|---|

| Hydride | NaBH₄, LiAlH₄ | Alkoxide | (3-Aminoquinoxalin-2-yl)methanol |

| Organometallic | R-MgX, R-Li | Alkoxide | (3-Aminoquinoxalin-2-yl)(R)methanol |

| Cyanide | HCN, KCN | Cyanohydrin alkoxide | 2-(3-Aminoquinoxalin-2-yl)-2-hydroxyacetonitrile |

This table summarizes the products of nucleophilic addition reactions at the aldehyde group.

The reactivity of the carbonyl group is enhanced by the electron-withdrawing nature of the quinoxaline ring system, making it a favorable site for such additions. google.com

Knoevenagel Condensation and Related Olefination Processes

The Knoevenagel condensation is a variant of the aldol (B89426) condensation where the aldehyde group of this compound reacts with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, malononitrile). researchgate.netnih.gov This reaction is typically catalyzed by a weak base, such as an amine, which deprotonates the active methylene compound to generate a nucleophilic carbanion. researchgate.net

The carbanion then attacks the electrophilic carbonyl carbon, and a subsequent dehydration step produces a new C=C double bond, resulting in an α,β-unsaturated product. nih.govresearchgate.net This process is a powerful tool for carbon-carbon bond formation and the synthesis of highly functionalized quinoxaline derivatives.

The general mechanism involves:

Deprotonation of the active methylene compound by the base to form an enolate. researchgate.net

Nucleophilic attack of the enolate on the aldehyde's carbonyl carbon. researchgate.net

Proton transfer to form a β-hydroxy intermediate. nih.gov

Elimination of a water molecule to form the final α,β-unsaturated compound. researchgate.net

Oxidation and Reduction Reactions

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aldehydes are easily oxidized to carboxylic acids using a variety of oxidizing agents. libretexts.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent ([Ag(NH₃)₂]⁺). libretexts.orgchemistrysteps.com The oxidation of this compound would yield 3-aminoquinoxaline-2-carboxylic acid. This transformation is a key step in the synthesis of many biologically active quinoxaline-based compounds.

Reduction: The reduction of the aldehyde group to a primary alcohol is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose, with LiAlH₄ being the more powerful reagent. chemguide.co.uklibretexts.org The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. libretexts.org This reduction converts this compound into (3-aminoquinoxalin-2-yl)methanol. While aldehydes can be reduced by both reagents, carboxylic acids and esters require the stronger LiAlH₄. libretexts.orglibretexts.org

Table 3: Oxidation and Reduction of the Aldehyde Moiety

| Transformation | Reagent Example(s) | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂CrO₄, Tollens' Reagent | 3-Aminoquinoxaline-2-carboxylic acid |

| Reduction | NaBH₄, LiAlH₄ | (3-Aminoquinoxalin-2-yl)methanol |

This table outlines the key redox reactions of the aldehyde group in this compound.

Reactions of the Amino Moiety

The primary amino group at the C-3 position provides another site for chemical modification, most notably through acylation reactions.

Acylation Reactions

The nucleophilic amino group of this compound can react with various acylating agents, such as acid chlorides (RCOCl) or acid anhydrides ((RCO)₂O), to form amide derivatives. This reaction, a type of nucleophilic acyl substitution, results in the formation of N-(2-formylquinoxalin-3-yl)amides.

For example, treatment with acetyl chloride or acetic anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) would yield N-(2-formylquinoxalin-3-yl)acetamide. This modification can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and chemical reactivity. The synthesis of related N-acyl quinoxaline and quinoline (B57606) structures has been documented, demonstrating the viability of this transformation. nih.govresearchgate.net

Nucleophilic Substitution Reactions

While direct nucleophilic substitution on the amino group of this compound is not a common transformation, the reactivity of the quinoxaline ring towards nucleophiles can be understood by examining related systems. The electrophilic nature of the quinoxaline ring makes it susceptible to nucleophilic attack, particularly at the C2 and C3 positions. This reactivity is often exploited through the conversion of the amino group into a better leaving group.

A common strategy involves the replacement of a group at the 2-position with a nucleophile. For instance, in 2-chloroquinoxaline-3-carbaldehyde, the chloro group is readily displaced by various nucleophiles. nih.govrsc.orgresearchgate.net This highlights the susceptibility of the C2 position to nucleophilic attack. Reactions of 2-chloro-3-methylquinoxaline (B189447) with aromatic amines in the presence of a base like anhydrous potassium carbonate have been shown to yield the corresponding 2-arylamino-3-methylquinoxalines. nih.gov Similarly, treatment of 2-chloroquinolines with morpholine (B109124) can result in the substitution of the chlorine atom. nih.gov

Furthermore, the vicarious nucleophilic substitution (VNS) of hydrogen has been explored for the functionalization of the quinoxaline ring. rsc.org While direct VNS on this compound is not extensively documented, studies on quinoxaline N-oxide have shown that various carbanions can act as nucleophiles to introduce substituents onto the ring. rsc.org The general principle of nucleophilic substitution on the quinoxaline system involves the addition of a nucleophile to the electron-deficient ring, followed by the departure of a leaving group or a formal hydride ion. nih.gov

The following table summarizes representative nucleophilic substitution reactions on related quinoxaline scaffolds, providing insight into the potential reactivity of this compound derivatives.

| Starting Material | Nucleophile | Product | Reference |

| 2-Chloro-3-methylquinoxaline | Aromatic amines | 2-Arylamino-3-methylquinoxalines | nih.gov |

| 2-Chloroquinolines | Morpholine | 2-Morpholinoquinolines | nih.gov |

| Quinoxaline N-oxide | Nitrile carbanions | Substituted quinoxalines | rsc.org |

| 2-Phenylquinoxaline | n-BuLi | 2-Butyl-3-phenylquinoxaline | nih.gov |

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound is a key functional handle for a variety of chemical transformations, most notably through diazotization. Treatment of a primary aromatic amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, leads to the formation of a diazonium salt. rsc.org These diazonium salts are versatile intermediates that can undergo a range of subsequent reactions.

The diazotization of aminoquinoxalines has been reported in the literature. For example, the diazotization of 3-(2-aminophenyl)quinoxaline-2(1H)-one has been described as a key step in the synthesis of more complex heterocyclic systems. youtube.com In the case of this compound, the resulting diazonium salt would be highly reactive.

The diazonium group is an excellent leaving group (as N2 gas), facilitating nucleophilic substitution reactions at the C3 position. This allows for the introduction of a wide variety of substituents that are otherwise difficult to install directly. Common transformations of aryl diazonium salts include:

Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using copper(I) salts.

Schiemann Reaction: Replacement with fluoride (B91410) using fluoroboric acid (HBF4).

Gattermann Reaction: Replacement with a halide using copper powder.

Hydrolysis: Replacement with a hydroxyl group upon heating in an acidic aqueous solution.

Gomberg-Bachmann Reaction: Arylation via coupling with an aromatic compound.

Given the reactivity of the analogous 2-chloroquinoxaline-3-carbaldehyde towards nucleophiles, it is expected that the diazonium salt of this compound would readily undergo such substitution reactions.

Intramolecular Cyclization and Rearrangement Reactions

The juxtaposition of the amino and aldehyde functionalities in this compound provides a platform for intramolecular reactions, leading to the formation of novel heterocyclic systems. These reactions often involve the initial reaction of the aldehyde group with a suitable reagent, followed by cyclization involving the amino group or a derivative thereof.

A significant application of this reactivity is in the synthesis of fused quinoxaline structures. For instance, the reaction of 2-quinoxaline-2-carboxaldehyde hydrazones can lead to the formation of pyrazolo[3,4-b]quinoxalines through intramolecular cyclization of the corresponding quaternary salts. rsc.org This suggests that derivatization of the aldehyde group of this compound to a hydrazone, followed by activation, could trigger a similar cyclization pathway involving the 3-amino group, potentially leading to pyrazolo[1,5-a]quinoxalines. The synthesis of pyrazolo[1,5-a]pyrimidines and related fused heterocycles often involves the cyclization of intermediates derived from aminopyrazoles and carbonyl compounds, a strategy that is conceptually similar to what could be achieved with this compound. rsc.orgresearchgate.net

Intramolecular cyclization can also be envisioned following the reaction of both the amino and aldehyde groups with a bifunctional reagent. The general principles of intramolecular reactions, such as the Dieckmann cyclization for diesters or intramolecular aldol condensations, highlight the favorability of forming five- and six-membered rings. In the context of this compound, this could be exploited to construct additional fused rings onto the quinoxaline core.

Rearrangement reactions, while less commonly reported for this specific molecule, are a possibility under certain reaction conditions. For example, under acidic conditions that promote the formation of cationic intermediates, rearrangements of the carbon skeleton could occur.

Interplay of Amino and Aldehyde Functionalities in Complex Chemical Transformations

The amino and aldehyde groups in this compound can act in concert to facilitate complex chemical transformations, particularly in multicomponent reactions. The aldehyde group can react with a nucleophile, while the amino group can react with an electrophile, or vice versa, in a sequential or one-pot manner to build molecular complexity rapidly.

The reaction of aldehydes and ketones with primary amines to form imines (Schiff bases) is a fundamental transformation in organic chemistry. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. In the case of this compound, this could occur intermolecularly if reacted with an external amine, or potentially intramolecularly under certain conditions, though the latter would lead to a highly strained system.

The bifunctional nature of this compound makes it an attractive substrate for multicomponent reactions. For example, α-aminoazoles are known to participate in Biginelli-type reactions, where they act as the amine component in a three-component condensation with an aldehyde and a β-ketoester. By analogy, this compound could potentially act as both the amine and the aldehyde component in such reactions, or react with other building blocks to form complex heterocyclic structures.

The interplay between the two functional groups is also evident in reactions where the aldehyde is first transformed, and the resulting intermediate then undergoes a reaction involving the amino group. For example, a Knoevenagel condensation of the aldehyde group with an active methylene compound would introduce a new functional group that could then participate in a cyclization with the adjacent amino group. This approach allows for the construction of fused ring systems where the regiochemistry is controlled by the initial placement of the amino and aldehyde functionalities.

Strategic Derivatization and Functionalization of the 3 Aminoquinoxaline 2 Carbaldehyde Scaffold

Design and Synthesis of Substituted 3-Aminoquinoxaline-2-carbaldehyde Derivatives

The synthetic tractability of the this compound scaffold permits extensive derivatization. Strategic design often focuses on modulating the molecule's properties through modifications at three key locations: the quinoxaline (B1680401) ring, the exocyclic amino group, and the aldehyde function.

The quinoxaline ring system, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, can be substituted to alter the electronic properties and steric profile of the entire molecule. Classical synthetic routes to quinoxalines involve the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds. ijese.org By starting with substituted o-phenylenediamines, derivatives of this compound bearing substituents on the benzene portion of the ring can be achieved. For example, using a dichlorophenylenediamine would lead to a dichloro-substituted quinoxaline core. sapub.org

Further functionalization can be achieved through modern synthetic methods. Direct C-H functionalization, for instance, represents a powerful strategy for introducing a variety of substituents onto the quinoxaline backbone under relatively mild conditions. nih.gov Techniques such as trifluoroalkylation have been developed for related quinoxalin-2(1H)-ones, which proceed via radical mechanisms and allow for the introduction of fluorinated groups, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.gov These methods highlight the potential for creating a diverse library of quinoxaline-based compounds with varied substitution patterns on the heterocyclic core.

The amino and aldehyde groups are prime targets for derivatization, offering straightforward pathways to a vast range of analogues.

Amino Group Functionalization: The nucleophilic 3-amino group can be readily modified. Alkylation reactions, for instance, can introduce small alkyl chains. nih.gov Acylation with various acid chlorides or anhydrides can produce the corresponding amides, which can alter the electronic nature of the quinoxaline system and introduce new hydrogen bonding capabilities. researchgate.net

Aldehyde Group Functionalization: The 2-carbaldehyde group is highly versatile. It can be oxidized to a carboxylic acid, creating a new potential coordination site for metal complexation or a point for amide bond formation. nih.gov Conversely, reduction of the aldehyde yields a primary alcohol, 3-amino-2-(hydroxymethyl)quinoxaline, introducing a flexible linker and a hydrogen bond donor/acceptor. The aldehyde is most notably used in condensation reactions, particularly with primary amines to form Schiff bases. sapub.orgmdpi.com It can also react with Grignard reagents to produce secondary alcohols, as demonstrated in the reaction of quinoxaline-2-carboxaldehyde with methyl magnesium iodide to yield a hydroxyethyl (B10761427) derivative. sapub.org

Development of Schiff Bases and Azomethine Derivatives

The condensation of the aldehyde group of this compound with various primary amines is a robust and efficient method for generating a large family of Schiff bases (also known as imines or azomethines). mdpi.com This reaction typically involves refluxing equimolar amounts of the aldehyde and a selected amine in a suitable solvent like ethanol. mdpi.com The resulting C=N (azomethine) bond extends the conjugation of the system and introduces new steric and electronic features dictated by the substituent on the amine. ijese.org

A wide variety of amines can be employed in this synthesis, leading to Schiff bases with diverse functionalities. For example, condensation with aminophenols, diamines, and aminoantipyrine has been reported for the related 3-hydroxyquinoxaline-2-carboxaldehyde. researchgate.netcusat.ac.in The formation of these derivatives is confirmed by spectroscopic methods, notably the appearance of a characteristic infrared (IR) stretching band for the azomethine group (ν(C=N)) and corresponding signals in nuclear magnetic resonance (NMR) spectra. researchgate.net The considerable activity of some Schiff base ligands is attributed to the presence of this imine group. ijese.org

Below is a table illustrating the variety of Schiff bases that can be synthesized from quinoxaline aldehydes and different primary amines.

| Amine Reactant | Resulting Schiff Base Type | Potential Functionality |

| 2-Aminophenol (B121084) | N-(2-hydroxyphenyl) | Introduces a phenolic hydroxyl group, a key binding site for metal ions. cusat.ac.in |

| 2-Aminobenzothiazole | N-(benzothiazol-2-yl) | Incorporates another heterocyclic system, potentially enhancing biological activity. ijese.org |

| 4-Aminoantipyrine | N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) | Adds a bulky, pharmaceutically relevant moiety. researchgate.net |

| 1,3-Propanediamine | Bis-Schiff base (from 2 eq. aldehyde) | Forms a bidentate or polydentate ligand capable of bridging two metal centers. nih.gov |

| L-Histidine | N-(1-carboxy-2-(1H-imidazol-5-yl)ethyl) | Introduces chiral centers and multiple donor sites (imidazole, carboxylate). researchgate.net |

Metal Complexation Chemistry and Ligand Design Utilizing this compound Derivatives

Schiff bases derived from this compound are exceptional ligands for designing transition metal complexes. ijfans.org The presence of multiple nitrogen donor atoms (from the quinoxaline ring, the 3-amino group, and the newly formed azomethine link), often supplemented by other heteroatoms like oxygen or sulfur from the amine component, allows for the formation of stable chelate rings with metal ions. mdpi.comnih.gov These ligands can stabilize various oxidation states of metals and create complexes with specific geometries and electronic properties. researchgate.net

The Schiff base ligands derived from this scaffold can act as polydentate systems, binding to metal ions in various modes. The specific coordination is determined by the ligand's structure and the nature of the metal ion. Common coordination modes are bidentate, tridentate, or tetradentate.

Binding Sites: The primary binding sites are the nitrogen atom of the azomethine group (-CH=N-) and a nitrogen atom of the quinoxaline ring. ijfans.org If the amine used to form the Schiff base contains an additional donor group (e.g., a hydroxyl group in 2-aminophenol or a carbonyl oxygen), this group often participates in coordination. ijese.orgcusat.ac.in For instance, a Schiff base formed with 2-aminophenol typically coordinates through the quinoxaline nitrogen, the azomethine nitrogen, and the deprotonated phenolic oxygen (NNO donor set). cusat.ac.in Unsymmetrical Schiff bases have been shown to act as tetradentate ONNO donors. researchgate.netnih.gov

The coordination of the ligand to the metal is confirmed through various spectroscopic and analytical techniques. In IR spectroscopy, a shift in the azomethine stretching frequency (ν(C=N)) to lower or higher wavenumbers upon complexation indicates its involvement in binding. ijese.org In ¹H-NMR spectroscopy, the chemical shift of the azomethine proton (-CH=N-) is altered upon coordination. ijese.org Electronic spectra (UV-Vis) and magnetic susceptibility measurements provide crucial information about the geometry of the resulting complex. ijese.orgresearchgate.net

The synthesis of transition metal complexes typically involves the reaction of the Schiff base ligand with a metal salt (e.g., chloride or acetate) in a suitable solvent. researchgate.net The resulting complexes often have general formulas such as [M(L)Cl₂] or [M(L)₂], where L represents the Schiff base ligand and M is a transition metal ion like Cu(II), Ni(II), Co(II), or Zn(II). ijfans.orgnih.gov

The stoichiometry of the reaction and the coordination preferences of the metal ion dictate the final geometry of the complex, which can range from square planar and tetrahedral to octahedral. ijese.orgijfans.org For example, copper(II) complexes with quinoxaline-based Schiff bases have been reported to adopt square planar geometries, while some nickel(II) and cobalt(II) complexes assume tetrahedral or octahedral structures. ijese.orgcusat.ac.inijfans.org

The table below summarizes representative metal complexes formed with Schiff base ligands derived from quinoxaline aldehydes.

| Metal Ion | Ligand Type | Proposed Geometry | Reference |

| Cu(II) | Quinoxalidene-2-aminophenol | Square Planar | cusat.ac.in |

| Ni(II) | Quinoxalidene-2-aminophenol | Tetrahedral | cusat.ac.in |

| Co(II) | Quinoxalidene-2-aminophenol | Tetrahedral | cusat.ac.in |

| Fe(III) | Quinoxalidene-2-aminophenol | Octahedral (Dimeric) | cusat.ac.in |

| Mn(II) | From 3-hydroxyquinoxaline-2-carboxaldehyde & various amines | Square-pyramidal (Binuclear) | researchgate.nettaylorfrancis.com |

| Zn(II) | From 3-(-(imino)methyl)quinoxalin-2(1H)-one | Octahedral | researchgate.netnih.gov |

| Ru(II) | From 3-hydroxyquinoxaline-2-carboxaldehyde & 4-aminoantipyrine | Mononuclear | researchgate.net |

This strategic derivatization and complexation chemistry underscores the importance of the this compound scaffold as a building block for developing new molecules for catalysis, materials science, and pharmaceutical research. ijese.orgijfans.org

Approaches to Polymerization and Macromolecular Integration

The unique bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic aldehyde group on the quinoxaline scaffold, presents intriguing possibilities for its use as a monomer in polymerization reactions. While direct polymerization of this specific compound is not extensively documented in the literature, several strategic approaches can be inferred from the known reactivity of quinoxalines and related bifunctional monomers. These strategies primarily revolve around condensation polymerization and the integration of the quinoxaline unit into larger macromolecular architectures.

One of the most direct routes to polymerization would be through self-condensation polymerization to form polyazomethines, also known as Schiff base polymers. researchgate.net In this approach, the amino group of one monomer molecule would react with the aldehyde group of another, forming an imine (-C=N-) linkage and eliminating a molecule of water. This process, if repeated, would lead to a polymer chain with the quinoxaline moieties integrated into the backbone. The resulting poly(aminoquinoxaline-azomethine) would be expected to exhibit high thermal stability and potential for metal chelation due to the presence of the imine and the quinoxaline nitrogen atoms. researchgate.net

Another potential avenue for macromolecular integration is through co-polymerization with other monomers. For instance, this compound could be reacted with diamine or dialdehyde (B1249045) comonomers to create a variety of Schiff base copolymers with tailored properties. researchgate.net The choice of comonomer would significantly influence the solubility, thermal properties, and processability of the resulting polymer.

Furthermore, the quinoxaline scaffold can be incorporated into other types of polymer backbones. For example, the amino group could be used as a site for reaction with acyl chlorides or isocyanates to form polyamide or polyurea chains, respectively, that feature pendant quinoxaline-2-carbaldehyde (B121957) groups. These pendant aldehyde groups could then be used for post-polymerization modification or for cross-linking the polymer chains.

The synthesis of poly(quinoxaline-2,3-diyl)s from 1,2-diisocyanobenzene monomers, while a different polymerization mechanism, highlights the capacity of the quinoxaline system to form stable, high-molecular-weight polymers with interesting properties such as helicity. researchgate.net This suggests that with the appropriate catalytic systems, direct polymerization involving the quinoxaline ring itself could be a future research direction.

Moreover, the quinoxaline moiety can be grafted onto existing natural or synthetic polymers. A study on the modification of chitosan (B1678972) with a quinoxaline Schiff base demonstrated the successful incorporation of quinoxaline units onto a biopolymer backbone, enhancing its properties for applications such as metal ion adsorption. nih.gov A similar strategy could be employed with this compound, where it is first reacted to form a Schiff base with a suitable linker, and then grafted onto a polymer like chitosan, cellulose, or synthetic polymers bearing reactive functional groups.

The table below summarizes potential polymerization strategies for integrating the this compound scaffold into macromolecular structures.

| Polymerization Strategy | Monomer(s) | Resulting Polymer Type | Potential Properties |

| Self-Condensation Polymerization | This compound | Poly(aminoquinoxaline-azomethine) | High thermal stability, metal chelation |

| Co-polymerization | This compound and a diamine/dialdehyde | Schiff Base Co-polymer | Tunable properties based on comonomer |

| Pendant Functionalization | A diacyl chloride/diisocyanate and this compound | Polyamide/Polyurea with pendant quinoxaline-2-carbaldehyde | Reactive polymer for cross-linking or further modification |

| Grafting onto a Polymer Backbone | This compound (or its derivative) and a functional polymer | Graft Co-polymer | Modified properties of the original polymer |

While the direct polymerization of this compound remains an area for further exploration, the established chemistry of quinoxalines and bifunctional monomers provides a solid foundation for designing novel polymers and macromolecules based on this versatile scaffold.

Applications of 3 Aminoquinoxaline 2 Carbaldehyde As a Versatile Chemical Building Block

Synthesis of Novel Heterocyclic Systems

The bifunctional nature of 3-aminoquinoxaline-2-carbaldehyde, possessing both an electrophilic aldehyde center and a nucleophilic amino group, makes it an ideal starting material for intramolecular and intermolecular cyclocondensation reactions. These reactions provide efficient pathways to a wide array of novel and complex heterocyclic compounds.

The adjacent amino and aldehyde groups in this compound facilitate the synthesis of fused ring systems, particularly pyrrolo[1,2-a]quinoxalines. These compounds are of significant interest due to their presence in biologically active molecules and their applications in materials science. researchgate.netresearchgate.net The synthesis can be achieved through condensation reactions where the aldehyde group of one molecule reacts with an active methylene (B1212753) compound, followed by cyclization involving the amino group to form the fused pyrrole (B145914) ring.

For instance, the reaction of this compound with compounds containing an active methylene group (e.g., malononitrile (B47326), ethyl cyanoacetate) can lead to the formation of a Knoevenagel condensation product. This intermediate is primed for a subsequent intramolecular cyclization to yield a pyrrolo[1,2-a]quinoxaline (B1220188) derivative. The reactivity is analogous to the cyclocondensation reactions observed in related heterocyclic systems, such as 3-(2-aminophenyl)-1,2-dihydro-quinoxaline-2-ones, which cyclize to form indolo[2,3-b]quinoxalines. psu.edu Similarly, the aldehyde function can be converted into a hydrazone, which can then undergo intramolecular cyclization to afford fused pyrazolo[3,4-b]quinoxalines. rsc.org

Table 1: Examples of Fused Heterocyclic Systems Derived from Quinoxaline (B1680401) Aldehydes This table presents reaction types applicable to this compound based on established synthesis routes for analogous compounds.

| Starting Material Analogue | Reagent(s) | Fused System Formed | Reference |

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Hydrazine (B178648) hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine | nih.gov |

| 2-Mercaptoquinoline-3-carbaldehyde | Malononitrile, Thiophenol | 2-Amino-4-(phenylthio)-4H-thiopyrano[2,3-b]quinoline-3-carbonitrile | nih.gov |

| 2-Quinoxaline-2-carboxaldehyde | Hydrazones | Pyrazolo[3,4-b]quinoxalines | rsc.org |

| N-(2-Acylaminophenyl)pyrroles | Acid or Base catalyst | Pyrrolo[1,2-a]quinoxalines | rsc.org |

Construction of Complex Polycyclic Aromatic and Heteroaromatic Compounds

The utility of this compound extends to the synthesis of more complex polycyclic structures. The aldehyde group serves as a versatile handle for building additional rings onto the quinoxaline framework. Through condensation and cyclization strategies, intricate molecular scaffolds can be assembled.

A notable strategy involves the reaction of the aldehyde with various carbon nucleophiles, followed by cyclization. For example, a Knoevenagel condensation with active methylene compounds like malononitrile or ethyl cyanoacetate (B8463686) yields a vinyl-linked intermediate that can undergo further reactions. researchgate.net Cyclocondensation reactions with ketones in the presence of a base can lead to the formation of fused pyridinyl systems. A review on the related 2-chloroquinoline-3-carbaldehyde highlights its reaction with acetophenone (B1666503) to form an unsaturated ketone, which then cyclizes with ethyl cyanoacetate to yield a fused quinolinyl-pyranone system. nih.gov These established reaction pathways demonstrate the potential of the carbaldehyde moiety within the quinoxaline scaffold to serve as a linchpin in the assembly of complex polycyclic heteroaromatic compounds.

Precursor in Multicomponent Reaction Sequences for Chemical Library Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are powerful tools for generating chemical libraries. nih.gov The structure of this compound, containing both key amine and aldehyde functionalities, makes it an exceptionally suitable substrate for such reactions.

This molecule can participate in well-known MCRs like the Povarov reaction (a formal aza-Diels-Alder reaction) to construct tetrahydroquinoline-fused systems or the Ugi reaction. For instance, in a Povarov-type reaction, the amino group can react with an external aldehyde to form an in-situ Schiff base, which then acts as a dienophile with an activated alkene. Alternatively, the internal aldehyde can form a Schiff base with an external amine, which then reacts further. This versatility allows for the rapid generation of a wide array of structurally diverse molecules from a single, advanced precursor. The application of related quinoline (B57606) and quinoxaline derivatives in MCRs to produce diverse compound libraries is well-documented, underscoring the potential of this compound in this area. nih.gov

Table 2: Potential Multicomponent Reactions Involving this compound This table outlines hypothetical MCRs based on the compound's functionalities.

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class |

| Povarov-type | This compound | Aniline derivative | Activated Alkene | Fused Polycyclic Quinoxalines |

| Ugi-type | This compound | Isocyanide | Carboxylic Acid | α-Acylamino Amide Quinoxalines |

| Strecker-type | This compound | Amine, Cyanide source | α-Aminonitrile Quinoxalines |

Development of Functional Materials and Advanced Chemical Probes

The unique electronic properties of the quinoxaline ring system, combined with the synthetic accessibility provided by the amino and aldehyde functional groups, make this compound a valuable precursor for functional materials and chemical probes.

Quinoxaline derivatives are known to exhibit interesting photophysical properties and are often incorporated into fluorescent dyes and sensors. mtieat.org The 3-amino-2-carbaldehyde substitution pattern creates a "push-pull" electronic system, where the amino group acts as an electron donor and the aldehyde/quinoxaline moiety acts as an electron acceptor. This configuration is a classic design principle for creating fluorophores with desirable properties such as large Stokes shifts and sensitivity to the local environment.

By reacting the aldehyde group with different nucleophiles, the electronic and photophysical properties can be finely tuned. For example, condensation with anilines or other aromatic amines can extend the π-conjugated system, shifting the fluorescence to longer wavelengths. The resulting Schiff base products can also act as chemosensors, where the binding of a metal ion or other analyte to the imine nitrogen and other donor atoms modulates the fluorescence output, allowing for sensitive chemical detection.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds. nih.gov The synthesis of COFs typically relies on condensation reactions between monomers with specific geometries. Quinoxaline-forming reactions have been successfully employed to create highly stable, two-dimensional COFs. nih.gov

This compound serves as a potential precursor to the monomers required for COF synthesis. For example, self-condensation could potentially lead to dimers or trimers that possess the necessary C2 or C3 symmetry for polymerization into a framework. More practically, it can be chemically modified to create larger, more rigid monomers. For instance, conversion into a diamino- or dialdehyde-functionalized derivative would make it a suitable building block for condensation with complementary monomers to form extended, porous quinoxaline-based frameworks. These materials have potential applications in gas storage, separation, and catalysis. nih.govnih.gov

In-depth Analysis of this compound in Catalysis and Ligand Development

While this compound and its derivatives hold theoretical promise for applications in catalysis and as ligands for metal-catalyzed systems, a comprehensive review of currently available scientific literature reveals a notable scarcity of specific research in this area. The inherent structural features of this quinoxaline derivative—namely the presence of a reactive aldehyde group and an adjacent amino group—suggest a strong potential for the formation of Schiff base ligands. Such ligands are renowned for their ability to form stable complexes with a variety of transition metals, which are often catalytically active. However, dedicated studies detailing the synthesis, characterization, and, most importantly, the catalytic applications of metal complexes derived specifically from this compound are not prominently documented in accessible research databases.

The broader family of quinoxaline-based Schiff base ligands has been explored for its catalytic prowess. These ligands are valued for their electronic properties and the rigid, planar structure of the quinoxaline moiety, which can influence the stereochemistry and catalytic efficiency of the resulting metal complexes. Research on analogous compounds, such as those derived from 3-hydroxyquinoxaline-2-carboxaldehyde, has demonstrated their utility in various catalytic transformations, including oxidation and hydrogenation reactions. This suggests that Schiff bases of this compound could similarly serve as effective ligands.

The typical route to forming such ligands would involve the condensation of the aldehyde group of this compound with a primary amine, leading to the formation of an imine or Schiff base. The resulting ligand would possess multiple donor sites—the nitrogen atoms of the quinoxaline ring and the imine bond—making it an excellent chelating agent for metal ions. The specific properties of the resulting metal complex, and thus its potential catalytic activity, would be contingent on several factors: the nature of the metal center, the coordination geometry, and the electronic and steric effects of the substituents on the Schiff base ligand.

Despite this theoretical potential, the absence of concrete examples and performance data in the scientific literature for catalysts derived from this compound precludes a detailed discussion of their specific applications and the creation of data tables illustrating their efficacy. Further research is evidently needed to explore the synthesis of these metal complexes and to evaluate their catalytic activity in various organic transformations. Such studies would be crucial to unlock the potential of this compound as a versatile building block in the development of novel and efficient catalysts.

Advanced Theoretical and Mechanistic Investigations of 3 Aminoquinoxaline 2 Carbaldehyde Reactivity

Computational Chemistry Approaches

Computational chemistry has emerged as a powerful tool to unravel the complexities of chemical reactivity, offering a molecular-level understanding that complements experimental findings. For 3-aminoquinoxaline-2-carbaldehyde, these approaches have been instrumental in elucidating its intrinsic properties and predicting its behavior in chemical transformations.

Electronic Structure and Property Analysis

Density Functional Theory (DFT) calculations have been pivotal in characterizing the electronic landscape of quinoxaline (B1680401) derivatives. For molecules analogous to this compound, DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), are employed to optimize molecular geometry and compute key electronic parameters. scispace.comresearchgate.netmwjscience.com

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy and distribution of these orbitals dictate the molecule's reactivity, with the HOMO indicating the propensity to donate electrons and the LUMO signifying the ability to accept electrons. For instance, in related quinoxalinone systems, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed across the heterocyclic ring system, indicating sites susceptible to nucleophilic attack. scispace.com

Furthermore, Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites of electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis offers a more quantitative picture of charge distribution and intramolecular interactions, such as hydrogen bonding. mwjscience.com

Table 1: Representative Theoretical Electronic Properties of a Quinoxaline Derivative

| Property | Calculated Value/Description | Significance |

| HOMO Energy | Typically in the range of -6 to -7 eV | Indicates electron-donating ability |

| LUMO Energy | Typically in the range of -1 to -2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~4-5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | Varies with substitution | Influences solubility and intermolecular interactions |

| MEP | Negative potential around nitrogen atoms and carbonyl oxygen | Predicts sites for electrophilic attack |

Note: The values presented are illustrative and based on calculations for structurally related quinoxaline derivatives.

Reaction Pathway Elucidation and Transition State Analysis

Computational modeling is instrumental in mapping the potential energy surfaces of reactions involving this compound, allowing for the elucidation of detailed reaction mechanisms. This includes the identification of intermediates, transition states, and the calculation of activation energies. arxiv.org

A key reaction of this compound is the formation of Schiff bases through condensation with primary amines. mdpi.com Theoretical studies on similar condensation reactions have shown that the reaction proceeds through a multi-step mechanism involving the initial formation of a carbinolamine intermediate, followed by dehydration to yield the imine product. nih.gov Transition state analysis for each step allows for the determination of the rate-limiting step and provides insights into the factors influencing the reaction rate.

For more complex transformations, such as cyclization reactions, computational tools can help to distinguish between different possible pathways. For example, in the formation of fused heterocyclic systems from quinoxaline precursors, DFT calculations can predict the feasibility of various cyclization modes by comparing the activation barriers of the respective transition states. arxiv.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound and its derivatives are critical to their reactivity. Conformational analysis, often performed using computational methods, explores the different spatial arrangements (conformers) of the molecule and their relative energies. For the flexible side chain of this compound, multiple low-energy conformations may exist, and their populations can influence the molecule's interaction with other reactants. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account solvent effects and temperature. nih.gov By simulating the motion of the molecule and its interactions with its environment, MD can reveal important information about its conformational preferences, the stability of different conformers, and the dynamic processes that precede a chemical reaction. For instance, MD simulations of quinoxaline derivatives have been used to study their binding to biological macromolecules, providing insights into their potential pharmacological activity. nih.gov

Spectroscopic Studies for Mechanistic Insights into Chemical Transformations

Spectroscopic techniques are indispensable for monitoring chemical reactions in real-time and for characterizing the structures of intermediates and products, thereby providing crucial mechanistic insights.

The progress of reactions involving this compound, such as its condensation to form Schiff bases or its participation in cyclization reactions, can be effectively monitored using techniques like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. chemrxiv.orgbruker.com For example, the disappearance of the characteristic C=O stretching vibration of the aldehyde group and the appearance of the C=N stretching vibration in the FT-IR spectrum would indicate the formation of a Schiff base. nih.gov

In-situ NMR techniques, including flow NMR, are particularly powerful for obtaining kinetic data and identifying transient intermediates. beilstein-journals.orgillinois.edu By acquiring a series of NMR spectra at different time intervals during a reaction, it is possible to track the concentration changes of reactants, intermediates, and products, which is essential for elucidating the reaction mechanism. beilstein-journals.org For example, the chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing detailed structural information about the species present in the reaction mixture. nih.govchemicalbook.com

Reaction Kinetics and Thermodynamic Analysis of Derivatization and Rearrangement Processes

The study of reaction kinetics provides quantitative information about the rates of chemical reactions and the factors that influence them. For the derivatization of this compound, such as in condensation reactions, kinetic studies can determine the reaction order with respect to each reactant and the rate constant. znaturforsch.com

Kinetic investigations of the condensation of aromatic aldehydes with various nucleophiles have shown that the reaction rates are often influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net Electron-withdrawing groups on the quinoxaline ring would be expected to increase the electrophilicity of the aldehyde carbon, thereby accelerating the initial nucleophilic attack. znaturforsch.com

Thermodynamic analysis complements kinetic studies by providing information about the energy changes that occur during a reaction. The Gibbs free energy change (ΔG) determines the spontaneity of a reaction, while the enthalpy change (ΔH) and entropy change (ΔS) provide insights into the heat absorbed or released and the change in disorder, respectively. For rearrangement processes, thermodynamic calculations can help to determine the relative stability of the initial and rearranged products.

Structure-Reactivity Relationships within the this compound Framework

Understanding the relationship between the molecular structure of this compound and its reactivity is crucial for designing new derivatives with desired properties. The presence of the amino and aldehyde groups on the quinoxaline core offers multiple sites for chemical modification, and the nature of substituents on the quinoxaline ring can significantly modulate its reactivity. nih.govijfans.org

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or biological activity. nih.govresearchgate.netnih.govunair.ac.id For quinoxaline derivatives, QSAR models have been developed to predict their activity in various contexts. nih.gov These models typically use descriptors such as electronic parameters (e.g., HOMO/LUMO energies, atomic charges), steric parameters, and lipophilicity (logP). researchgate.netunair.ac.id

For instance, a QSAR study on a series of quinoxaline derivatives might reveal that the reactivity in a particular reaction is positively correlated with the LUMO energy and negatively correlated with a steric descriptor for a substituent at a specific position. Such a model provides valuable guidance for the rational design of new this compound derivatives with enhanced reactivity for a specific application. nih.gov The impact of substituents on the stability and reactivity of the quinoxaline core has been demonstrated in various studies, highlighting the importance of a nuanced understanding of these electronic and steric effects. acs.org

Emerging Trends and Future Research Perspectives

Innovations in Environmentally Benign Synthetic Methodologies

The push towards sustainable chemical manufacturing has spurred the development of greener synthetic protocols for quinoxaline (B1680401) derivatives, a class of compounds to which 3-Aminoquinoxaline-2-carbaldehyde belongs. Traditional synthesis methods often rely on harsh conditions and hazardous reagents. In contrast, modern approaches are focusing on minimizing environmental impact.

Future research is anticipated to further explore and optimize these green methodologies specifically for this compound. This includes the use of:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of quinoxaline derivatives, often leading to higher yields in shorter reaction times and with reduced solvent usage. nih.govresearchgate.net

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions, offering a pathway to milder reaction conditions and improved efficiency. nih.govnih.gov

Green Solvents: The use of water, ionic liquids, and polyethylene (B3416737) glycol (PEG) as reaction media is being investigated to replace volatile and toxic organic solvents. nih.gov

Catalyst-Free Reactions: Developing synthetic routes that proceed efficiently without the need for a catalyst is a key goal in green chemistry, simplifying purification processes and reducing waste.

| Green Synthesis Technique | Key Advantages | Relevance for this compound |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Potential for rapid and efficient synthesis of the core structure and its derivatives. nih.govresearchgate.net |

| Ultrasound-Assisted Synthesis | Milder reaction conditions, improved yields, enhanced mass transfer. | An alternative energy-efficient method for synthesizing the target compound. nih.govnih.gov |

| Green Solvents (Water, Ionic Liquids) | Reduced environmental impact, potential for catalyst recycling. | Enables more sustainable production pathways. nih.gov |

| Catalyst-Free Synthesis | Simplified reaction and purification, reduced metal contamination. | Ideal for creating high-purity compounds for specialized applications. |

Exploration of Novel Reactivity and Selectivity Patterns for Complex Molecule Synthesis

The inherent reactivity of the amino and aldehyde functional groups in this compound makes it a valuable building block for the synthesis of more complex molecules, particularly fused heterocyclic systems.

Future research is expected to delve deeper into its participation in various chemical transformations, including:

Multicomponent Reactions (MCRs): This compound is a prime candidate for MCRs, where three or more reactants combine in a single step to form a complex product. This approach is highly efficient and allows for the rapid generation of diverse molecular libraries. rsc.orgnih.gov

Tandem and Cascade Reactions: The strategic design of reactions where multiple bond-forming events occur sequentially in one pot can lead to the efficient construction of intricate molecular frameworks from the this compound core.

Synthesis of Fused Heterocycles: The amino and aldehyde groups can be strategically utilized to construct fused ring systems, such as pyrazolo[3,4-b]quinoxalines, which are of interest for their potential biological activities.

The focus will be on controlling chemo- and regioselectivity to produce desired isomers and functionalized derivatives with high precision.

Rational Design of Derivatives for Highly Specific Chemical Applications

The core structure of this compound provides a versatile platform for the rational design of derivatives with tailored properties for specific applications.

Emerging research in this area includes:

Computational Modeling: In silico studies, such as molecular docking, are being employed to predict the interaction of this compound derivatives with biological targets. researchgate.net This computational-first approach can guide the synthesis of compounds with enhanced activity and selectivity.

Fluorescent Probes and Sensors: The quinoxaline scaffold is known to be a part of some fluorescent molecules. By judiciously modifying the substituents on the this compound core, it is possible to design novel fluorescent probes for detecting specific ions, molecules, or changes in the microenvironment.

Catalysis: Derivatives of this compound could be designed to act as ligands for metal catalysts or as organocatalysts themselves, leveraging the nitrogen atoms for coordination or activation.

| Application Area | Design Strategy | Potential Impact |

| Medicinal Chemistry | In silico screening and synthesis of derivatives targeting specific enzymes or receptors. researchgate.net | Development of new therapeutic agents. |

| Chemical Sensing | Introduction of fluorogenic or chromogenic moieties to the core structure. | Creation of highly sensitive and selective chemical sensors. |

| Catalysis | Design of ligands for transition metal catalysts or development of organocatalysts. | Discovery of new and efficient catalytic systems for chemical transformations. |

Interdisciplinary Research Avenues in Fundamental Chemical Science

The unique properties of this compound and its derivatives are paving the way for their exploration in various interdisciplinary fields of fundamental chemical science.

Future research directions include:

Materials Science: The planar aromatic structure of the quinoxaline ring system makes its derivatives interesting candidates for the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and semiconductors. The amino and aldehyde functionalities offer handles for polymerization or incorporation into larger conjugated systems.

Supramolecular Chemistry: The potential for hydrogen bonding and π-π stacking interactions in this compound derivatives makes them attractive building blocks for the construction of self-assembling supramolecular architectures with defined structures and functions.

Chemical Biology: Fluorescently labeled derivatives of this compound could be developed as tools to probe biological processes, such as enzyme activity or cellular imaging.

Q & A

Q. What are the established synthetic routes for 3-Aminoquinoxaline-2-carbaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves cyclization reactions using o-phenylenediamine derivatives and aldehydes. For example, substituted quinoxalines can be synthesized via a Phillips-like method, where amino acids react with o-phenylenediamine in ethanol and 4N HCl under reflux . Optimizing stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature (60–100°C) significantly impacts yield. Side reactions, such as over-oxidation, can be mitigated by controlling reaction time and inert atmospheres .

Q. What safety protocols are critical when handling this compound in the laboratory?

The compound is classified under GHS as causing skin irritation (Category 2) and eye irritation (Category 2A). Mandatory PPE includes nitrile gloves, EN166-compliant safety goggles, and flame-retardant lab coats. Engineering controls like fume hoods and dust suppression systems are essential to minimize aerosol formation. Immediate decontamination with soap/water for skin contact and 15-minute eye rinsing with saline are required .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

Combined spectral methods are recommended:

- NMR : and NMR to identify amine (–NH) and aldehyde (–CHO) protons/carbons.

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) provides high-resolution structural data, particularly for resolving tautomeric forms .

- Elemental analysis : Validate purity (>97%) and stoichiometry .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound derivatives under microwave-assisted conditions?

Microwave synthesis reduces reaction times from hours to minutes. Key parameters include:

- Power : 300–500 W to prevent thermal decomposition.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance dielectric heating.

- Catalyst : Lewis acids like ZnCl (5–10 mol%) improve cyclization efficiency. Comparative studies show a 20–30% yield increase over conventional methods, though side-product formation (e.g., dimerization) requires monitoring via TLC .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

Discrepancies often arise from dynamic processes (e.g., tautomerism in solution vs. solid-state). Approaches include:

Q. How can computational models predict the biological activity of this compound derivatives?

Molecular docking (AutoDock Vina) and QSAR studies are used to screen for antimicrobial or anticancer potential. Key steps:

Q. What methodologies address reproducibility challenges in scaling up quinoxaline syntheses?

Batch-to-batch variability often stems from impurities in starting materials (e.g., o-phenylenediamine oxidation). Solutions include:

- Purification : Recrystallization from ethanol/water (7:3 v/v).

- Process analytics : In-line FTIR to monitor intermediate formation.

- DoE (Design of Experiments) : Optimize parameters like pH (6–8) and agitation rate .

Methodological Guidance

Q. What experimental controls are essential in assessing this compound’s reactivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.